Cas no 15720-17-9 (D-Phenylalanine,4-(hydroxymethyl)-)

D-Phenylalanine,4-(hydroxymethyl)- 化学的及び物理的性質
名前と識別子
-
- D-Phenylalanine,4-(hydroxymethyl)-
- (2R)-2-amino-3-[4-(hydroxymethyl)phenyl]propanoic acid
- (R)-2-AMINO-3- (4-HYDROXYMETHYLPHENYL)PROPANOIC ACID
- 4-HYDROXYMETHYL-D-PHENYLALANINE
- (R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid
- SCHEMBL503768
- J-009394
- (R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoicacid
- 4-(Hydroxymethyl)-D-phenylalanine (H-D-Phe(4-MeOH)-OH)
- 15720-17-9
- MFCD08702662
- (R)-2-Amino-3-[4-(hydroxymethyl)phenyl]propionic acid
- AKOS030228381
- 4-(Hydroxymethyl)-D-phenylalanine
- (2R)-2-azaniumyl-3-[4-(hydroxymethyl)phenyl]propanoate
- 4-(Hydroxymethyl)-D-phenylalanine, >=97.0% (HPLC)
- HY-W141808
- CS-0201605
- D-?Phenylalanine,4-?(hydroxymethyl)?-
- DB-289766
- A11473
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- MDL: MFCD08702662
- インチ: 1S/C10H13NO3/c11-9(10(13)14)5-7-1-3-8(6-12)4-2-7/h1-4,9,12H,5-6,11H2,(H,13,14)/t9-/m1/s1
- InChIKey: OXNUZCWFCJRJSU-SECBINFHSA-N
- ほほえんだ: OC([C@@H](CC1C=CC(CO)=CC=1)N)=O
計算された属性
- せいみつぶんしりょう: 195.08959
- どういたいしつりょう: 195.09
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): _2.4
- トポロジー分子極性表面積: 83.6A^2
じっけんとくせい
- 密度みつど: 1.29
- ふってん: 397°C at 760 mmHg
- フラッシュポイント: 193.9°C
- 屈折率: 1.602
- PSA: 83.55
- LogP: 0.83360
D-Phenylalanine,4-(hydroxymethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0995417-1g |
4-(HydroxyMethyl)-D-phenylalanine |
15720-17-9 | 95% | 1g |
$1090 | 2024-08-02 | |
eNovation Chemicals LLC | D547969-1g |
D-Phenylalanine, 4-(hydroxymethyl)- |
15720-17-9 | 95% | 1g |
$1200 | 2023-09-03 | |
eNovation Chemicals LLC | D547969-5g |
D-Phenylalanine, 4-(hydroxymethyl)- |
15720-17-9 | 95% | 5g |
$2800 | 2023-09-03 | |
Alichem | A019116921-1g |
(R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid |
15720-17-9 | 97% | 1g |
862.40 USD | 2021-06-16 | |
Ambeed | A669915-1g |
(R)-2-Amino-3-(4-(hydroxymethyl)phenyl)propanoic acid |
15720-17-9 | 97% | 1g |
$873.0 | 2024-04-23 |
D-Phenylalanine,4-(hydroxymethyl)- 関連文献
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
D-Phenylalanine,4-(hydroxymethyl)-に関する追加情報
Exploring the Versatility of D-Phenylalanine,4-(hydroxymethyl)- (CAS No. 15720-17-9): A Key Building Block in Modern Science
In the realm of specialized amino acids, D-Phenylalanine,4-(hydroxymethyl)- (CAS No. 15720-17-9) stands out as a compound of significant interest to researchers and industries alike. This derivative of phenylalanine, characterized by its hydroxymethyl substitution, plays a pivotal role in peptide synthesis, pharmaceutical development, and biochemical studies. Its unique structural features make it a valuable tool for designing novel therapeutic agents and probing biological mechanisms.
The growing demand for custom amino acids and peptide modifications has placed compounds like D-Phenylalanine,4-(hydroxymethyl)- at the forefront of scientific innovation. Recent trends in personalized medicine and targeted drug delivery systems have further amplified interest in such specialized building blocks. Researchers are particularly intrigued by its potential applications in enzyme inhibition and receptor binding studies, where its modified structure offers distinct advantages over standard amino acids.
One of the most frequently asked questions about CAS No. 15720-17-9 concerns its stereochemical purity and synthetic applications. The compound's D-configuration makes it particularly valuable for creating chiral pharmaceuticals and studying protein folding dynamics. Its hydroxymethyl group provides an additional functional handle for conjugation reactions, enabling the creation of complex molecular architectures that are increasingly important in bioconjugation and drug discovery.
From a technical perspective, D-Phenylalanine,4-(hydroxymethyl)- demonstrates excellent stability under standard laboratory conditions, making it suitable for various organic synthesis protocols. Its solubility profile allows for use in both aqueous and organic media, a characteristic that enhances its utility in combinatorial chemistry approaches. The compound's structure-activity relationships have become a subject of particular interest in the development of peptide-based therapeutics, where subtle modifications can dramatically influence biological activity.
The analytical characterization of 15720-17-9 typically involves advanced techniques such as HPLC, mass spectrometry, and NMR spectroscopy, ensuring the high purity required for sensitive applications. Quality control protocols for this compound emphasize its optical rotation and chromatographic purity, parameters that are critical for researchers working in asymmetric synthesis and chiral resolution studies.
In the context of current scientific trends, D-Phenylalanine,4-(hydroxymethyl)- has gained attention for its potential role in neurological research. The compound's structural similarity to neurotransmitters and its ability to cross the blood-brain barrier make it an interesting candidate for studying neurodegenerative disorders. This connection to brain health research aligns with growing public interest in cognitive enhancement and neuroprotective compounds.
The industrial applications of CAS No. 15720-17-9 extend beyond pharmaceuticals into areas such as biomaterials development and enzyme engineering. Its incorporation into synthetic peptides can impart unique physical and chemical properties, making it valuable for creating bioactive surfaces and tissue engineering scaffolds. These applications reflect the compound's versatility in addressing challenges across multiple scientific disciplines.
Environmental considerations in the production and use of D-Phenylalanine,4-(hydroxymethyl)- have become increasingly important. The compound's biodegradability and low toxicity profile make it an attractive option for green chemistry applications. This aspect resonates with current industry priorities for sustainable synthesis methods and eco-friendly research practices.
Looking toward future developments, researchers are exploring novel synthetic routes to 15720-17-9 that improve atom economy and reduce waste generation. The integration of biocatalytic methods and flow chemistry techniques represents an exciting frontier in the production of this valuable compound. These advancements promise to make D-Phenylalanine,4-(hydroxymethyl)- more accessible for diverse applications while maintaining high standards of chemical purity and stereochemical integrity.
For scientists seeking reliable sources of CAS No. 15720-17-9, understanding the compound's storage requirements and handling precautions is essential. Proper documentation of its physicochemical properties and spectral data ensures reproducible results in research applications. The availability of detailed technical specifications and certificates of analysis has become a key consideration for procurement decisions in both academic and industrial settings.
The scientific literature continues to reveal new dimensions of D-Phenylalanine,4-(hydroxymethyl)-'s potential, from its role in molecular recognition to its applications in chemical biology. As research tools become more sophisticated, this compound's unique characteristics position it as an increasingly important resource for addressing complex challenges in medicinal chemistry and biomolecular design. Its ongoing exploration exemplifies the dynamic nature of amino acid research and its critical contributions to advancing scientific knowledge.
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